molecular formula C9H13O4P B6184678 methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate CAS No. 2639433-54-6

methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate

Cat. No.: B6184678
CAS No.: 2639433-54-6
M. Wt: 216.2
InChI Key:
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Description

Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylate group, and a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate typically involves the reaction of 3-methylfuran-2-carboxylic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-methylfuran-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a phosphorylating agent, modifying the activity of enzymes and proteins. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another furan derivative with different functional groups.

    3-(Dimethylphosphoryl)-2-methylfuran: Lacks the carboxylate group but has a similar furan ring and dimethylphosphoryl group.

Uniqueness

Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a carboxylate and a dimethylphosphoryl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

2639433-54-6

Molecular Formula

C9H13O4P

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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